Lauroyl lactylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

48075-52-1 |

|---|---|

Molecular Formula |

C18H32O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

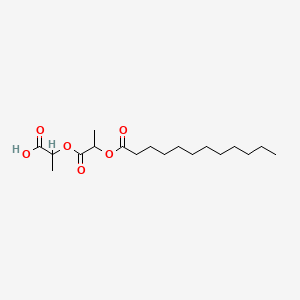

2-(2-dodecanoyloxypropanoyloxy)propanoic acid |

InChI |

InChI=1S/C18H32O6/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21/h14-15H,4-13H2,1-3H3,(H,20,21) |

InChI Key |

AOHBGMDQHXJADT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lauroyl Lactylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of lauroyl lactylate, a versatile anionic surfactant and emulsifier.[1][2] It details established methodologies for its preparation, including direct esterification and a two-step synthesis involving sodium lactate (B86563). This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and offers in-depth guidance on the characterization of this compound using modern analytical techniques. Key characterization methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), are discussed with a focus on practical application and data interpretation. Furthermore, this guide incorporates visualizations of experimental workflows to enhance understanding of the synthesis processes.

Introduction

Sodium this compound (SLL) is a widely used ingredient in the food, cosmetic, and pharmaceutical industries, valued for its emulsifying, moisturizing, and surfactant properties.[1][2][3] It is the sodium salt of the ester formed from lauric acid and lactic acid.[2] The structure of this compound consists of a hydrophobic lauroyl group and a hydrophilic lactylate group, making it an effective surface-active agent. This guide provides detailed technical information on its synthesis and characterization, aimed at researchers and professionals in drug development and related scientific fields.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common approaches are direct esterification of lauric and lactic acids and a two-step method involving the formation of sodium lactate. A third method utilizing dilactides has also been developed.

Direct Esterification of Lauric Acid and Lactic Acid

This method involves the direct reaction of lauric acid and lactic acid, typically in the presence of a catalyst and under conditions that facilitate the removal of water to drive the reaction to completion.

-

Reactant Preparation: A mixture of lauric acid and an aqueous solution of lactic acid (e.g., 50-90% concentration) is prepared in a reaction vessel.[4]

-

Dehydration: The mixture is stirred under vacuum at a low temperature (e.g., 20-40°C) to remove water from the lactic acid solution.[4]

-

Catalyst Addition: A solid-phase composite catalyst, such as NaOH or Na2CO3 on a zeolite support, is added to the reaction mixture.[4]

-

Esterification Reaction: The temperature is raised to 140-200°C, and the reaction is carried out under reduced pressure (e.g., 10 kPa) for a period of 2 to 6 hours.[4]

-

Neutralization: After the reaction, the mixture is cooled, and an aqueous solution of sodium hydroxide (B78521) (NaOH) is added to neutralize the acidic product, forming sodium this compound.[4]

-

Catalyst Recovery and Product Isolation: The solid catalyst is recovered by filtration, and the final product is obtained as an aqueous solution or further dried.[4]

Caption: Workflow for the direct esterification synthesis of sodium this compound.

Two-Step Synthesis via Sodium Lactate

This industrial method involves the initial formation of sodium lactate, which is then esterified with lauric acid.[1]

-

Sodium Lactate Formation: An aqueous solution of sodium hydroxide (e.g., 50%) is added dropwise to lactic acid at room temperature with stirring to form a sodium lactate solution.[5]

-

Heating and Inert Atmosphere: The sodium lactate solution is heated to approximately 80°C, and an inert gas such as nitrogen is introduced to the system. The temperature is then further increased to 190-210°C.[1][5]

-

Esterification: Lauric acid and a catalyst (e.g., sodium hydroxide) are added to the hot sodium lactate.[5] The reaction proceeds for a set time, for instance, 60 minutes.[5]

-

Vacuum Application: A vacuum is applied to the reaction mixture for a short period (e.g., 20 minutes) to remove any remaining volatile byproducts.[5]

-

Cooling and Drying: The reaction mixture is cooled, and the resulting product is dried to yield solid sodium this compound.[5]

Caption: Workflow for the two-step synthesis of sodium this compound via sodium lactate.

Synthesis from Dilactides

A more recent approach to this compound synthesis involves the reaction of a dilactide with a hydroxyl-containing compound, such as lauric acid.[6] This method can be advantageous as it may proceed more rapidly than traditional methods.[6]

-

Reactant Preparation: A compound containing a hydroxyl group, such as lauric acid, is melted in a reaction vessel. A source of alkalinity, like a cation (e.g., from sodium hydroxide), can be added at this stage.[6]

-

Dilactide Addition: The dilactide is added to the molten reactant. This is typically done at a temperature between 100°C and 200°C, with a preferred range of 160°C to 185°C.[6]

-

Reaction: The reaction is generally rapid, and the addition of the dilactide can be completed within approximately 90 minutes.[6]

-

Product Isolation: The resulting this compound can be isolated and purified as needed.

Purification of this compound

The crude product from the synthesis often contains unreacted starting materials and byproducts. A common purification method involves liquid-liquid extraction.

-

Dispersion: The crude sodium this compound mixture is dispersed in a polar carrier, typically water.[7]

-

pH Adjustment: The pH of the dispersion is adjusted to a range of 5 to 9.[7]

-

Fatty Acid Extraction: The unreacted lauric acid is extracted from the aqueous dispersion using a non-polar solvent that is immiscible with water (e.g., heptane).[7] This separates the fatty acid into the organic phase, leaving the this compound and lactic acid salts in the aqueous phase.[7]

-

Acidification: The aqueous phase is then acidified to a pH of 0 to 3 using an acid such as hydrochloric acid.[7]

-

Lactylate Extraction: The acidified aqueous phase is extracted with a second solvent that is immiscible with water to isolate the fatty acid lactylate.[7]

-

Solvent Removal: The solvent is removed from the organic phase, for example, by rotary evaporation, to yield the purified this compound.[7]

Quantitative Data on Synthesis

The following tables summarize quantitative data from various synthesis protocols.

| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Pressure | Yield (%) | Purity (%) | Reference |

| Direct Esterification | Lauric Acid, Lactic Acid (50%) | Na2CO3 on 4A Zeolite | 140 | 4 | 10 kPa | - | - | [4] |

| Direct Esterification | Stearic Acid, Lactic Acid (90%) | NaOH on 4A Zeolite | 200 | 2 | 10 kPa | - | - | [4] |

| Two-Step Synthesis | Sodium Lactate, Lauric Acid | Sodium Hydroxide | 190-210 | 1.33 | Atmospheric, then vacuum | 75 | - | [5] |

| Direct Esterification | Lauric Acid, Lactic Acid (88%) | NaOH | 190 | - | Reflux, then atmospheric | - | 42 (in crude mixture) | [7] |

Characterization of this compound

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized this compound. The primary analytical techniques employed are NMR spectroscopy, FTIR spectroscopy, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are utilized.

-

¹H NMR Spectroscopy:

-

Lauroyl Chain: The protons of the lauroyl chain typically appear in the upfield region of the spectrum. The terminal methyl group (CH₃) protons are expected around 0.85 ppm as a triplet. The methylene (B1212753) groups (-CH₂-) of the fatty acid chain will produce a large signal envelope around 1.24 ppm.[8] The methylene group adjacent to the carbonyl group (-CH₂CO-) is expected to resonate at approximately 2.18 ppm.[8]

-

Lactylate Moiety: The methyl protons (-CH₃) of the lactate units typically appear as doublets. The methine protons (-CH-O-) of the lactate units will be observed as quartets. The chemical shift of these methine protons is sensitive to their environment; for instance, the methine proton of an unreacted lactic acid hydroxyl terminal may appear around 4.19 ppm, while the methine proton of the esterified lactate is expected further downfield in the region of 4.85-5.20 ppm.[8]

-

-

¹³C NMR Spectroscopy:

-

Lauroyl Chain: The carbons of the lauroyl chain will have characteristic chemical shifts, with the carbonyl carbon appearing significantly downfield.

-

Lactylate Moiety: The carbonyl carbons of the lactate units will resonate in the region of 171-178 ppm.[8] The methyl carbons of the lactate units are expected in the upfield region.

-

| ¹H NMR Chemical Shift Assignments (Predicted) | |

| Proton | Approximate Chemical Shift (ppm) |

| Lauroyl -CH₃ | ~0.85 (triplet) |

| Lauroyl -(CH₂)n- | ~1.24 (multiplet) |

| Lauroyl -CH₂-COO- | ~2.18 (triplet) |

| Lactyl -CH₃ | Doublets |

| Lactyl -CH-O- (esterified) | ~4.85-5.20 (quartet) |

| ¹³C NMR Chemical Shift Assignments (Predicted) | |

| Carbon | Approximate Chemical Shift (ppm) |

| Lauroyl -CH₃ | ~14 |

| Lauroyl -(CH₂)n- | ~22-34 |

| Lauroyl -COO- | ~174 |

| Lactyl -CH₃ | ~16-20 |

| Lactyl -CH-O- | ~66-70 |

| Lactyl -COO- | ~171-178 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Key Vibrational Bands:

-

C=O Stretching: A strong absorption band corresponding to the ester carbonyl (C=O) stretching is expected in the region of 1720-1750 cm⁻¹.

-

C-O Stretching: The C-O stretching of the ester group will likely show strong bands in the 1100-1300 cm⁻¹ region.

-

C-H Stretching: The C-H stretching vibrations of the alkyl chain will be observed as strong bands in the 2850-3000 cm⁻¹ region.

-

O-H Stretching: The presence of any unreacted carboxylic acid or hydroxyl groups would be indicated by a broad O-H stretching band in the region of 2500-3300 cm⁻¹.

-

| FTIR Band Assignments (Predicted) | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-H (alkyl) stretch | 2850-3000 |

| C=O (ester) stretch | 1720-1750 |

| C-O (ester) stretch | 1100-1300 |

| O-H (acid/alcohol) stretch | 2500-3300 (broad) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized this compound and for quantifying the components in the reaction mixture.

A reversed-phase HPLC method is commonly employed for the analysis of lactylates.

-

Column: A C18 column is typically used.[9]

-

Mobile Phase: The mobile phase can be a mixture of an aqueous component (e.g., water with an acidifier like phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9] An isocratic or gradient elution can be used. For instance, an isocratic elution with a mixture of water and acetonitrile (75:25) has been reported for the analysis of related compounds.[9]

-

Detector: As this compound lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are often used.[10] If derivatization is performed, a UV-Vis detector can be employed. For example, saponification followed by derivatization with 2-nitrophenyl hydrazine (B178648) allows for detection at 400 nm.[9]

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

| HPLC Method Parameters for Lactylate Analysis | |

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size)[9] |

| Mobile Phase | Water:Acetonitrile (75:25) or Water with 0.1% Phosphoric Acid[9][11] |

| Flow Rate | 1.0 mL/min[9] |

| Detector | ELSD, RI, or UV-Vis (with derivatization)[9][10] |

| Temperature | Ambient or controlled (e.g., 40°C) |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols for direct esterification and the two-step synthesis via sodium lactate offer reproducible methods for its preparation. The quantitative data summarized in the tables serve as a valuable resource for optimizing reaction conditions. Furthermore, the detailed discussion of NMR, FTIR, and HPLC characterization techniques provides a solid foundation for the analysis and quality control of the synthesized product. The inclusion of workflow diagrams aims to facilitate a clear understanding of the synthesis processes. This comprehensive guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. Sodium this compound | High-Purity Reagent [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | C18H32O6 | CID 9951058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method of fatty acyl lactic acid or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104326908A - Preparation method of sodium lauroyl lactate - Google Patents [patents.google.com]

- 6. US8383851B2 - Lactylate synthesis methods using dilactides - Google Patents [patents.google.com]

- 7. US20170349525A1 - Lactylate purification process - Google Patents [patents.google.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]

Mechanism of Action in Biological Systems: An In-depth Technical Guide to the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cellular processes frequently implicated in cancer. This document outlines the core molecular interactions, presents quantitative data for key pathway components, details relevant experimental protocols for studying these interactions, and provides visualizations of the signaling cascade and experimental workflows.

Core Principles of the EGFR Signaling Pathway

The EGFR signaling pathway is a cornerstone of intercellular communication, translating extracellular cues into intracellular responses that govern cell proliferation, survival, differentiation, and migration. The pathway is initiated by the binding of a specific ligand, such as Epidermal Growth Factor (EGF), to the EGFR, a transmembrane receptor tyrosine kinase. This binding event triggers a cascade of downstream signaling events, primarily through the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT pathways.

Upon ligand binding, EGFR undergoes a conformational change that facilitates its dimerization with other EGFR monomers or members of the ErbB family of receptors. This dimerization activates the intrinsic kinase activity of the receptor's intracellular domain, leading to autophosphorylation of specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for a variety of adaptor proteins and enzymes containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.

Key adaptor proteins, such as Growth factor receptor-bound protein 2 (Grb2) and Shc, bind to the phosphorylated EGFR. Grb2, in turn, recruits Son of Sevenless (SOS), a guanine (B1146940) nucleotide exchange factor (GEF). SOS then activates the small GTPase Ras by promoting the exchange of GDP for GTP. Activated Ras-GTP initiates a kinase cascade, beginning with the phosphorylation and activation of Raf (a MAP kinase kinase kinase), which then phosphorylates and activates MEK (a MAP kinase kinase), which finally phosphorylates and activates ERK (a MAP kinase). Activated ERK translocates to the nucleus to regulate the activity of transcription factors, thereby altering gene expression to control cellular responses.

Quantitative Data on the EGFR Signaling Pathway

The following tables summarize key quantitative parameters of the EGFR signaling pathway. These values are essential for computational modeling and for a deeper understanding of the pathway's dynamics. The data presented here is compiled from various experimental studies and kinetic models, primarily in the context of HeLa cells, a widely used human cell line in cancer research.

| Parameter | Value | Cell Type | Reference |

| Receptor & Ligand | |||

| EGFR copy number per cell | 30,000 - 80,000 | HeLa | |

| EGF-EGFR Binding Affinity (Kd) | ~2-10 nM | Various | |

| Adaptor & Exchange Factor | |||

| Grb2 copy number per cell | ~1,000,000 | HeLa | |

| Cbl copy number per cell | ~5,000 (phosphorylated) | HeLa | |

| Grb2-SOS1 Binding Affinity (Kd) | ~0.1-1 µM | In vitro | |

| Kinase Cascade | |||

| Approximate Raf:MEK:ERK ratio | 1 : 3 : 5 | Fibroblasts |

Table 1: Protein Abundance and Binding Affinities in the EGFR Pathway. This table provides estimates for the number of key protein molecules per HeLa cell and the dissociation constants (Kd) for critical protein-protein interactions.

| Reaction | Parameter | Value | Units | Reference |

| EGFR Dimerization & Phosphorylation | ||||

| EGF + EGFR <=> EGF-EGFR | k_on | 1 x 10⁸ | M⁻¹s⁻¹ | |

| k_off | 1 x 10⁻¹ | s⁻¹ | ||

| 2(EGF-EGFR) <=> (EGF-EGFR)₂ | k_on | 5 x 10⁶ | M⁻¹s⁻¹ | |

| k_off | 1 x 10⁻² | s⁻¹ | ||

| Ras Activation | ||||

| SOS + Ras-GDP -> SOS-Ras-GDP | k_on | 1 x 10⁷ | M⁻¹s⁻¹ | |

| SOS-Ras-GDP -> SOS + Ras | k_off | 1 | s⁻¹ | |

| Ras + GTP -> Ras-GTP | k_on | 1 x 10⁷ | M⁻¹s⁻¹ | |

| MAPK Cascade (Conceptual Rates) | ||||

| Raf + MEK -> Raf-MEK | k_on | ~10⁵ - 10⁶ | M⁻¹s⁻¹ | |

| MEK + ERK -> MEK-ERK | k_on | ~10⁵ - 10⁶ | M⁻¹s⁻¹ |

Table 2: Selected Kinetic Parameters of the EGFR Signaling Pathway. This table presents a selection of forward (k_on) and reverse (k_off) rate constants for key reactions in the EGFR cascade. These values are often derived from computational models and can vary depending on the specific model and experimental conditions.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect EGFR-Grb2 Interaction

This protocol describes the co-immunoprecipitation of EGFR to detect its interaction with the adaptor protein Grb2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Anti-EGFR antibody (for immunoprecipitation).

-

Anti-Grb2 antibody (for western blot detection).

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

Procedure:

-

Cell Lysis: Culture and treat cells as required. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-EGFR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer. For western blot analysis, proteins can be directly eluted by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by western blotting using an anti-Grb2 antibody. A band corresponding to the molecular weight of Grb2 will indicate an interaction with EGFR.

Western Blotting for Detection of Phosphorylated ERK (p-ERK)

This protocol details the detection of activated ERK by western blotting, a common method to assess the downstream activity of the EGFR pathway.

Materials:

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates to ensure equal loading.

-

Sample Preparation: Mix lysates with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody (typically diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing (for Total ERK): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an anti-total-ERK antibody.[1]

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the EGFR signaling pathway and a typical experimental workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of Sodium Lauroyl Lactylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Lauroyl Lactylate (SLL) is a versatile and naturally derived anionic surfactant and emulsifier extensively utilized in the cosmetic, pharmaceutical, and food industries. Formed from the esterification of lauric acid with the sodium salt of lactic acid, SLL exhibits a unique combination of properties including effective emulsification, mild detergency, significant moisturizing capabilities, and antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium this compound, detailed experimental protocols for their determination, and an exploration of its mechanisms of action, particularly in relation to its interaction with biological membranes and the skin barrier. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in formulation and drug development.

Core Physicochemical Properties

The functional efficacy of Sodium this compound in various applications is dictated by its distinct physicochemical characteristics. These properties are summarized below.

Table 1: General Physicochemical Properties of Sodium this compound

| Property | Value | Source(s) |

| INCI Name | Sodium this compound | [2] |

| CAS Number | 13557-75-0 | [2] |

| Molecular Formula | C₁₈H₃₁NaO₆ | [2] |

| Molecular Weight | 366.4 g/mol | [3] |

| Appearance | White to off-white waxy solid/powder | [2] |

| pH (10% Aqueous Solution) | 5.0 - 6.5 | [4] |

Table 2: Quantitative Physicochemical Parameters of Sodium this compound

| Parameter | Value/Range | Source(s) |

| Melting Point | 55 - 59 °C | [5] |

| Boiling Point | 460.3 °C (estimated) | [6] |

| Solubility | Partially soluble/dispersible in water; highly soluble in oils | [5][7] |

| Specific Gravity (at 25°C) | 1.05 – 1.15 | [4] |

| HLB Value | 14.4 (Calculated) | [4] |

| Acid Value (mg KOH/g) | 60 - 110 | [4] |

| Saponification Value (mg KOH/g) | 260 - 320 | [4] |

| Critical Micelle Concentration (CMC) | ~2 mM | [8] |

Detailed Physicochemical Analysis

Amphiphilic Nature and Surfactant Activity

Sodium this compound is an amphiphilic molecule, possessing a lipophilic (oil-loving) lauroyl tail and a hydrophilic (water-loving) lactylate headgroup. This dual nature allows it to position itself at oil-water interfaces, reducing the interfacial tension between the two phases. This is the fundamental principle behind its function as a surfactant and emulsifier, enabling the stable mixing of oil and water-based ingredients into a homogenous emulsion.[1][9]

The diagram below illustrates the orientation of SLL molecules at an oil-water interface, forming a stable emulsion.

References

- 1. xylemanalytics.com [xylemanalytics.com]

- 2. specialchem.com [specialchem.com]

- 3. store.astm.org [store.astm.org]

- 4. Melting point - WaxPedia [waxpedia.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. soteriskin.com [soteriskin.com]

A Comprehensive Review of Lauroyl Lactylates for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl lactylates, the esterification products of lauric acid and lactic acid, are versatile surfactants with a growing presence in the pharmaceutical, cosmetic, and food industries. Their biocompatibility, mildness, and unique physicochemical properties make them attractive candidates for various applications, including as emulsifiers, solubilizing agents, and penetration enhancers in drug delivery systems. This technical guide provides a comprehensive review of the scientific literature on lauroyl lactylates, focusing on their chemical and physical properties, synthesis, and applications, with a particular emphasis on their role in drug development.

Chemical and Physical Properties

Lauroyl lactylates are anionic surfactants that typically exist as sodium or calcium salts. The presence of the hydrophilic lactyl moiety and the lipophilic lauroyl chain imparts an amphiphilic character to the molecule, enabling it to reduce interfacial tension between oil and water phases.

Physicochemical Data

A summary of the key physicochemical properties of sodium lauroyl lactylate (SLL) is presented in Table 1. Notably, the critical micelle concentration (CMC) of SLL has been determined to be 700 μM, a crucial parameter for understanding its self-assembly behavior in aqueous solutions and its mechanism of action as a solubilizing agent and penetration enhancer.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₁NaO₆ | [2] |

| Molecular Weight | 366.42 g/mol | [2] |

| Appearance | White to off-white powder/waxy solid | [2] |

| Solubility | Highly soluble in oils, dispersible in water | [2] |

| Critical Micelle Concentration (CMC) | 700 μM | [1] |

Synthesis of Lauroyl Lactylates

The synthesis of lauroyl lactylates can be achieved through several methods, primarily involving the esterification of lauric acid with lactic acid, followed by neutralization. The choice of reactants and reaction conditions can be tailored to produce either the sodium or calcium salt with varying yields and purity.

Synthesis Protocols

Detailed experimental protocols for the synthesis of sodium and calcium this compound are outlined below.

Synthesis of Sodium this compound (SLL)

One common industrial method involves a two-step process:[2]

-

Formation of Sodium Lactate (B86563): Lactic acid is reacted with sodium hydroxide (B78521) to form sodium lactate.

-

Esterification: The resulting sodium lactate is then heated to high temperatures (typically 190-210°C) and undergoes esterification with lauric acid under a nitrogen atmosphere to prevent oxidative degradation.[2][3]

A patented method describes a one-pot synthesis where lactic acid and lauric acid are reacted in a vessel, followed by the dropwise addition of sodium hydroxide. The water is distilled off, and the reaction temperature is increased to 190°C.[4] Another patent details a process with a 75% yield, where sodium hydroxide solution is added to lactic acid at room temperature to form sodium lactate. This is then heated to 190-210°C, and lauric acid and a catalyst (sodium hydroxide) are added. The reaction proceeds for 60 minutes, followed by vacuum for 20 minutes before cooling and drying.[2]

Synthesis of Calcium this compound

The synthesis of calcium this compound follows a similar principle, with calcium hydroxide used for neutralization. One patented method involves reacting myristic acid (as a representative fatty acid) with lactic acid in the presence of a CaCO₃ catalyst on a 4A zeolite support at 190°C for 6 hours, followed by neutralization with Ca(OH)₂ to yield the calcium salt.[5]

Applications in Drug Delivery

Lauroyl lactylates have demonstrated significant potential in various drug delivery applications, primarily as emulsifiers for creating stable nanoemulsions and as skin permeation enhancers for transdermal drug delivery.

Nanoemulsions for Drug Encapsulation

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area, which can enhance the solubility, bioavailability, and stability of poorly water-soluble drugs. Lauroyl lactylates, with their excellent emulsifying properties, are well-suited for the formulation of nanoemulsions.

While specific quantitative data on the encapsulation efficiency and particle size of drug-loaded this compound nanoemulsions are limited in the reviewed literature, the general principles of nanoemulsion formulation and characterization are well-established.

Experimental Protocol: Preparation of a this compound-Based Nanoemulsion

A common method for preparing oil-in-water (o/w) nanoemulsions is high-pressure homogenization:

-

Preparation of the Aqueous Phase: Dissolve the this compound (e.g., sodium this compound) and any water-soluble components in deionized water.

-

Preparation of the Oil Phase: Dissolve the lipophilic drug and any oil-soluble components in a suitable oil (e.g., medium-chain triglycerides).

-

Pre-emulsification: Coarsely mix the oil phase into the aqueous phase using a high-shear mixer.

-

Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the droplet size to the nanometer range.

-

Characterization: The resulting nanoemulsion should be characterized for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Skin Permeation Enhancement

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of many drugs. Chemical penetration enhancers are often incorporated into topical and transdermal formulations to reversibly disrupt this barrier and facilitate drug delivery. Lauroyl lactylates have been investigated for this purpose.

Experimental Protocol: In Vitro Skin Permeation Study using a Franz Diffusion Cell

The Franz diffusion cell is a standard apparatus for in vitro skin permeation studies.

-

Skin Preparation: Excised human or animal skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Receptor Phase: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline), which is maintained at a constant temperature (typically 32°C) and stirred continuously.

-

Donor Phase: The drug formulation containing the this compound is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium to maintain sink conditions.

-

Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of the plot.

References

An In-Depth Technical Guide to Lauroyl Lactylates for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of lauroyl lactylates, focusing on their chemical properties, synthesis, and applications relevant to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison of data and to provide a foundational understanding of these versatile compounds.

Chemical Identification and Properties

Lauroyl lactylates are anionic surfactants derived from the esterification of lauric acid with lactic acid. They are most commonly available as sodium or calcium salts.

Table 1: Chemical Identification of Common Lauroyl Lactylates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sodium Lauroyl Lactylate | 13557-75-0[1][2][3][4][5] | C₁₈H₃₁NaO₆[6] | 366.42[7] |

| Calcium Stearoyl Lactylate | 5793-94-2[8][9][10] | C₄₈H₈₆CaO₁₂[11] | 895.28 |

Table 2: Physicochemical Properties of Sodium this compound

| Property | Value |

| Appearance | White to off-white waxy solid[4][6] |

| pH (2% aqueous solution) | 6.9[4] |

| Melting Point | 55 - 59°C[4] |

| Solubility | Dispersible in hot water; soluble in hot oils and fats[12][13] |

| HLB Value | 14.4[7] |

Table 3: Physicochemical Properties of Calcium Stearoyl Lactylate

| Property | Value |

| Appearance | Ivory powder or flake-shaped solid[12] |

| Acid Value (mg KOH/g) | 50 - 130[12] |

| Ester Value (mg KOH/g) | 125 - 190[12] |

| Calcium Content (W/%) | 1.0 - 5.2[12] |

| HLB Value | 5.1[12] |

Chemical Structure

The chemical structure of sodium this compound consists of a hydrophobic lauroyl tail and a hydrophilic lactylate headgroup.

-

SMILES: CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+][3][14]

-

InChI: InChI=1S/C18H32O6.Na/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;/h14-15H,4-13H2,1-3H3,(H,20,21);/q;+1/p-1[14]

Synthesis and Manufacturing

The synthesis of sodium this compound is typically achieved through a two-step process involving esterification followed by neutralization.

Experimental Protocol: General Synthesis of Sodium this compound

A detailed, publicly available, step-by-step experimental protocol for the industrial synthesis of sodium this compound is not readily found in the searched literature. However, the general chemical pathway can be described as follows:

-

Esterification: Lauric acid is reacted with lactic acid at elevated temperatures, typically between 100°C and 250°C. This reaction forms lauroyl lactyl lactate (B86563).

-

Neutralization: The resulting lauroyl lactyl lactate is then neutralized with a sodium-containing base, such as sodium hydroxide, to form the final sodium this compound salt.

An alternative pathway involves the initial formation of sodium lactate, which then reacts with lauric acid.

Mechanism of Action and Applications

Lauroyl lactylates are primarily used as surfactants and emulsifiers in various applications, including cosmetics, personal care products, and food.[2][15] Their amphiphilic nature, with a hydrophobic lauric acid tail and a hydrophilic lactylate head, allows them to reduce the surface tension between oil and water, stabilizing emulsions.[16]

In drug delivery, the amphiphilic properties of similar compounds, such as lauroyl hyaluronan, have been explored for loading both hydrophilic and hydrophobic drugs into films for local delivery.[17][18] The membrane-disruptive properties of sodium this compound are also being investigated for their antimicrobial potential.[19]

Safety and Toxicology

Lauroyl lactylates are generally considered safe for use in cosmetic and food products.[2] Safety assessments have been conducted, including studies on skin irritation and sensitization.

While detailed experimental protocols for these studies are not publicly available in the searched literature, the Cosmetic Ingredient Review (CIR) has assessed the safety of alkyl lactyl lactate salts.[3] Sodium this compound has been classified as a weak skin sensitizer (B1316253) in some studies.[3] It is recommended that formulations be designed to be non-irritating and non-sensitizing.[7]

Table 4: Summary of Safety Data for Sodium this compound

| Study Type | Finding |

| Skin Irritation | In concentrated form, may cause moderate, reversible irritation with extended contact.[4] |

| Eye Irritation | 100% concentration is classified as an eye irritant; 10% in water is a non-irritant.[4] |

| Skin Sensitization | Classified as a weak skin sensitizer in some animal studies.[3] |

Experimental Considerations in Drug Development

The properties of lauroyl lactylates make them of interest in drug delivery systems. Their ability to act as emulsifiers and solubilizers can be beneficial for formulating poorly water-soluble drugs. The antimicrobial properties of sodium this compound suggest potential applications in topical formulations to prevent microbial growth or as an active ingredient itself.[2]

When considering lauroyl lactylates for drug delivery applications, researchers should evaluate:

-

Drug-excipient compatibility: Potential interactions between the this compound and the active pharmaceutical ingredient (API).

-

Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to form micelles, which can influence drug solubilization.

-

Biocompatibility: While generally considered safe, specific formulations should be tested for cytotoxicity and biocompatibility for the intended route of administration.

-

Release kinetics: The effect of the this compound on the release profile of the API from the dosage form. Studies with lauroyl hyaluronan have shown that drug hydrophobicity and the presence of proteins like albumin can significantly influence release.[17][18]

References

- 1. Sodium this compound | High-Purity Reagent [benchchem.com]

- 2. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]

- 3. cir-safety.org [cir-safety.org]

- 4. ingredientstodiefor.com [ingredientstodiefor.com]

- 5. cir-safety.org [cir-safety.org]

- 6. specialchem.com [specialchem.com]

- 7. Sodium this compound | C18H31NaO6 | CID 23674328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium this compound (Ingredient Explained + Products) | SkinSort [skinsort.com]

- 9. Sodium lauroyl lactate | C15H27NaO4 | CID 23664991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ulprospector.com [ulprospector.com]

- 11. fao.org [fao.org]

- 12. CALCIUM STEAROYL LACTYLATE TECH DATA SHEET - Knowledge - Zhengzhou Yizeli Industrial Co.,Ltd [yizeliadditive.com]

- 13. savannahgoa.com [savannahgoa.com]

- 14. ingredientstodiefor.com [ingredientstodiefor.com]

- 15. lesielle.com [lesielle.com]

- 16. soteriskin.com [soteriskin.com]

- 17. Lauroyl hyaluronan films for local drug delivery: Preparation and factors influencing the release of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Lactones and Their Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lactones, a diverse group of cyclic esters found ubiquitously in nature and also accessible through synthetic routes, represent a privileged scaffold in medicinal chemistry. Their unique structural features, particularly the presence of reactive functional groups, have led to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of lactones and their derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Detailed experimental methodologies, quantitative activity data, and the underlying signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity of Lactones

Lactones, especially sesquiterpene lactones, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, primarily involving the induction of apoptosis and the inhibition of pro-survival signaling pathways.

Quantitative Data: Cytotoxicity of Lactones and Their Derivatives

The anticancer potential of various lactones has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values of representative lactones against several human cancer cell lines.

Table 1: IC50 Values of Sesquiterpene Lactones against Various Cancer Cell Lines

| Lactone Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Santamarine | L1210 | Murine Leukemia | 0.16-1.3 µg/mL | [1] |

| CCRF-CEM | Human Leukemia | 0.16-1.3 µg/mL | [1] | |

| KB | Human Nasopharyngeal Carcinoma | 0.16-1.3 µg/mL | [1] | |

| LS174T | Human Colon Adenocarcinoma | 0.16-1.3 µg/mL | [1] | |

| MCF-7 | Human Breast Adenocarcinoma | 0.16-1.3 µg/mL | [1] | |

| 9β-acetoxycostunolide | L1210 | Murine Leukemia | 0.16-1.3 µg/mL | [1] |

| CCRF-CEM | Human Leukemia | 0.16-1.3 µg/mL | [1] | |

| KB | Human Nasopharyngeal Carcinoma | 0.16-1.3 µg/mL | [1] | |

| LS174T | Human Colon Adenocarcinoma | 0.16-1.3 µg/mL | [1] | |

| MCF-7 | Human Breast Adenocarcinoma | 0.16-1.3 µg/mL | [1] | |

| 9β-acetoxyparthenolide | L1210 | Murine Leukemia | 0.16-1.3 µg/mL | [1] |

| CCRF-CEM | Human Leukemia | 0.16-1.3 µg/mL | [1] | |

| KB | Human Nasopharyngeal Carcinoma | 0.16-1.3 µg/mL | [1] | |

| LS174T | Human Colon Adenocarcinoma | 0.16-1.3 µg/mL | [1] | |

| MCF-7 | Human Breast Adenocarcinoma | 0.16-1.3 µg/mL* | [1] | |

| Polymatin B | CCRF-CEM | Human T-cell Leukemia | 2.5-10 µM | [2] |

| CEM-ADR5000 | Human T-cell Leukemia (doxorubicin-resistant) | 2.5-10 µM | [2] | |

| MIA PaCa-2 | Human Pancreatic Carcinoma | 2.5-10 µM | [2] | |

| Uvedalin | CCRF-CEM | Human T-cell Leukemia | 1.0-2.5 µM | [2] |

| CEM-ADR5000 | Human T-cell Leukemia (doxorubicin-resistant) | 1.0-2.5 µM | [2] | |

| MIA PaCa-2 | Human Pancreatic Carcinoma | 1.0-2.5 µM | [2] |

*Note: The original data was presented in µg/mL. Conversion to µM would require the molecular weights of the compounds.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which lactones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often initiated via the intrinsic (mitochondrial) pathway, leading to the activation of a cascade of caspase enzymes.

Caption: Lactone-induced intrinsic apoptosis pathway.

Studies have shown that sesquiterpene lactones can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[3] This shift in balance leads to mitochondrial membrane permeabilization and the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[3] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.[1][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Objective: To determine the IC50 value of a lactone derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lactone stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the lactone stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest lactone concentration) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting or using a plate shaker to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Activity

Many lactones exhibit significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi. The α-methylene-γ-lactone moiety is a key structural feature often associated with this activity.

Quantitative Data: Antimicrobial Activity of Lactones

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) Values of Lactones against Various Microbial Strains

| Lactone/Derivative | Microbial Strain | Type | MIC (µg/mL) | Reference |

| Guaianolide-type lactone 10 | Staphylococcus aureus | Gram-positive Bacteria | 0.32 | [4] |

| Escherichia fergusonii | Gram-negative Bacteria | 1.7 | [4] | |

| Guaianolide-type lactone 11 | Staphylococcus aureus | Gram-positive Bacteria | 1.4 | [4] |

| Escherichia fergusonii | Gram-negative Bacteria | 3.5 | [4] | |

| Mixture of lactones 12 & 13 | Pseudomonas aeruginosa | Gram-negative Bacteria | 46.8 | [4] |

| Staphylococcus aureus | Gram-positive Bacteria | 62.5 | [4] | |

| Escherichia coli | Gram-negative Bacteria | 125 | [4] | |

| Enterococcus faecalis | Gram-positive Bacteria | 125 | [4] | |

| Osmundalactone | Acinetobacter baumannii (multiresistant) | Gram-negative Bacteria | 10 | [4] |

| Escherichia coli (ESBL-producing) | Gram-negative Bacteria | 10 | [4] | |

| 5-hydroxy-hex-2-en-4-olide | Acinetobacter baumannii (multiresistant) | Gram-negative Bacteria | 6 | [4] |

| Escherichia coli (ESBL-producing) | Gram-negative Bacteria | 10 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of a lactone against a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Lactone stock solution (in DMSO)

-

Sterile 96-well U-bottom plates

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the lactone stock solution (at twice the highest desired concentration) to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (bacteria in MHB without lactone) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the lactone at which there is no visible growth (turbidity) of the bacteria.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their potent anti-inflammatory properties. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Mechanism of Action: Inhibition of the NF-κB Pathway

Sesquiterpene lactones can interfere with the NF-κB pathway at multiple points. The α-methylene-γ-lactone group is a reactive Michael acceptor that can alkylate nucleophilic sites on key signaling proteins.

Caption: Inhibition of NF-κB pathway by sesquiterpene lactones.

Certain lactones, like parthenolide, have been shown to target the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] Other lactones, such as helenalin (B1673037), can directly alkylate the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA.[6] Both mechanisms prevent the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory effect of a lactone by measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Lactone stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the lactone for 1-2 hours.

-

Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of each Griess Reagent component sequentially, with a short incubation period in between.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells. A parallel MTT assay should be performed to rule out cytotoxicity.[7][8][9]

Neuroprotective Activity

Emerging evidence suggests that certain lactones possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. One of the key mechanisms underlying neuronal damage is glutamate-induced excitotoxicity.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

Objective: To assess the neuroprotective effect of a lactone against glutamate-induced cell death in primary cortical neurons.

Materials:

-

Primary rat cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

L-glutamic acid

-

Lactone stock solution (in DMSO)

-

Cell viability assay kit (e.g., LDH release assay or Calcein-AM/Propidium Iodide staining)

-

24-well plates coated with poly-D-lysine

Procedure:

-

Cell Culture: Plate primary cortical neurons on coated 24-well plates and culture for at least 7-10 days to allow for maturation.

-

Pre-treatment: Treat the neurons with various concentrations of the lactone for 24 hours.

-

Excitotoxic Insult: Expose the neurons to a toxic concentration of L-glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes) in a buffer solution.

-

Recovery: Remove the glutamate-containing buffer and replace it with the original culture medium (containing the lactone). Incubate for 24 hours.

-

Viability Assessment: Measure cell viability using a suitable assay. For an LDH assay, measure the amount of lactate (B86563) dehydrogenase released into the culture medium as an indicator of cell death.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the lactone by comparing the cell viability in lactone-treated, glutamate-exposed wells to that in wells exposed to glutamate (B1630785) alone.[10][11]

Conclusion

Lactones and their derivatives are a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities, particularly in the realms of oncology, infectious diseases, and inflammation, are underpinned by their ability to modulate key cellular signaling pathways. The experimental protocols and quantitative data presented in this guide offer a framework for the continued exploration and development of lactone-based therapeutics. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds will be crucial in translating their pharmacological promise into clinical applications.

References

- 1. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility of Lactic Acid Bacteria Strains of Potential Use as Feed Additives - The Basic Safety and Usefulness Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

An In-Depth Technical Guide on the Membrane-Disruptive Properties of Sodium Lauroyl Lactylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Lauroyl Lactylate (SLL) is an anionic surfactant widely utilized in the cosmetic and food industries for its emulsifying, moisturizing, and antimicrobial properties. Beyond these conventional applications, SLL exhibits significant membrane-disruptive capabilities that are of increasing interest in pharmaceutical and biomedical research. This technical guide provides a comprehensive overview of the core membrane-disruptive properties of SLL, detailing its mechanisms of action, effects on cellular and model membranes, and its potential implications for drug delivery and antimicrobial applications. This document synthesizes available quantitative data, outlines detailed experimental protocols, and visualizes key mechanisms and workflows to serve as a vital resource for researchers in the field.

Introduction to Sodium this compound

Sodium this compound is the sodium salt of the ester formed from lauric acid and lactyl lactate. Its amphiphilic structure, comprising a hydrophobic 12-carbon lauryl chain and a more hydrophilic lactylate headgroup, is responsible for its surface-active properties. While recognized for being a mild surfactant suitable for sensitive skin, its ability to interact with and disrupt lipid bilayers is a key aspect of its functionality, particularly concerning its antimicrobial and skin barrier modulation effects. Understanding the nuances of these membrane interactions is crucial for harnessing its potential in advanced applications.

Mechanisms of Membrane Disruption

The primary mechanism by which SLL disrupts membranes is through the insertion of its hydrophobic lauryl tail into the lipid bilayer, while the hydrophilic lactylate headgroup interacts with the aqueous environment. This process is concentration-dependent and can be broadly categorized into the following stages:

-

Monomer Insertion: At concentrations below its Critical Micelle Concentration (CMC), SLL monomers insert into the lipid bilayer, leading to an increase in membrane fluidity and permeability.

-

Membrane Solubilization: At concentrations at or above the CMC, SLL micelles can extract lipid molecules from the bilayer, leading to the formation of mixed micelles and eventual solubilization of the membrane. This process can cause significant damage to cell integrity.

Studies using Quartz Crystal Microbalance with Dissipation (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) have shown that SLL's membrane-disruptive properties are intermediate between the harsh surfactant Sodium Dodecyl Sulfate (SDS) and the more modest effects of its precursor, lauric acid.[1][2] SLL has been shown to cause complete solubilization of supported lipid bilayers.[1]

The hydrolytic breakdown of SLL into lauric acid and lactic acid results in less permanent membrane disruption, suggesting the intact SLL molecule is key to its potent membrane-disruptive activity.[1][2]

Quantitative Analysis of Membrane-Disruptive Properties

The following tables summarize the available quantitative data on the membrane-disruptive and related biological activities of Sodium this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|

| Critical Micelle Concentration (CMC) | Equivalent to Lauric Acid and SDS |[1][2] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 65 | [3] |

| Bacillus subtilis ATCC 6633 | 135 | [3] |

| Escherichia coli ATCC 25922 | 160 | [3] |

| Candida albicans ATCC 20032 | 200 |[3] |

Table 3: Cytotoxicity Data

| Cell Line | Assay | Endpoint | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Human Keratinocytes (HaCaT) | Data Not Available |

| Other Cell Lines | Data Not Available | | | |

Table 4: Hemolytic Activity

| Red Blood Cell Source | Assay | Endpoint | % Hemolysis / HC50 | Reference |

|---|---|---|---|---|

| Human | Data Not Available | |||

| Rat | Data Not Available |

| Sheep | Data Not Available | | | |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the membrane-disruptive properties of surfactants like SLL.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Target cells (e.g., HaCaT keratinocytes)

-

96-well microplates

-

Sodium this compound (SLL) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of SLL in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the SLL dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Incubate for a further 2-4 hours or overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of SLL that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the log of SLL concentration.

-

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

-

Materials:

-

Target cells and 96-well plates

-

SLL stock solution

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (provided with the kit for positive control)

-

-

Procedure:

-

Follow steps 1-3 of the MTT assay protocol.

-

After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

-

Incubate for 10-30 minutes at room temperature, protected from light.

-

Measure the absorbance at the wavelength specified by the kit (usually around 490 nm).

-

Calculate the percentage of cytotoxicity relative to the positive control (cells treated with lysis buffer).

-

Hemolysis Assay

This assay measures the lytic effect of a compound on red blood cells (RBCs).

-

Materials:

-

Freshly collected whole blood (e.g., human, rat, or sheep) with an anticoagulant (e.g., heparin or EDTA)

-

Phosphate-buffered saline (PBS)

-

SLL stock solution

-

Triton X-100 (1% v/v in PBS) as a positive control

-

Microcentrifuge tubes and 96-well plates

-

-

Procedure:

-

Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.

-

Aspirate the supernatant and plasma and wash the pelleted RBCs three times with cold PBS.

-

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

Prepare serial dilutions of SLL in PBS.

-

In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of the SLL dilutions.

-

For controls, mix 100 µL of RBCs with 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control).

-

Incubate the tubes at 37°C for 1 hour with gentle shaking.

-

Centrifuge the tubes at 1000 x g for 5 minutes.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm (for hemoglobin release).

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Microorganism strains (e.g., S. aureus, E. coli, C. albicans)

-

Sterile 96-well microplates

-

SLL stock solution

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

-

Procedure:

-

Prepare serial two-fold dilutions of SLL in the broth medium directly in the 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control well (broth with inoculum, no SLL) and a negative control well (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of SLL at which no visible growth of the microorganism is observed.

-

Impact on Cellular Signaling Pathways

While direct studies on SLL's modulation of specific signaling pathways are limited, its membrane-disruptive properties are likely to trigger cellular stress responses. Based on studies of similar surfactants like Sodium Lauryl Sulfate (SLS), the interaction of SLL with cell membranes can be hypothesized to initiate the following signaling events, particularly in skin keratinocytes:

-

Calcium Influx: Disruption of the plasma membrane integrity can lead to an influx of extracellular calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ can act as a second messenger, activating a variety of downstream signaling cascades.[4]

-

Reactive Oxygen Species (ROS) Production: The influx of Ca²⁺ and general membrane stress can lead to the production of reactive oxygen species (ROS) by mitochondria and NADPH oxidases.[4][5]

-

Inflammatory Cytokine Release: Increased intracellular Ca²⁺ and ROS can activate transcription factors such as NF-κB and AP-1, leading to the production and release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][6][7] These cytokines play a crucial role in initiating and propagating inflammatory responses in the skin.

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.

Conclusion

Sodium this compound exhibits significant membrane-disruptive properties that are fundamental to its antimicrobial and skin-interactive effects. While its mildness is touted in cosmetic applications, its ability to perturb and solubilize lipid bilayers at sufficient concentrations underscores its potential in pharmaceutical formulations, such as enhancing drug penetration or as an active antimicrobial agent. This guide provides a foundational understanding of these properties, supported by available data and detailed experimental protocols. Further research is warranted to fully elucidate the specific quantitative effects on various cell types and the precise signaling pathways involved in the cellular response to SLL-induced membrane disruption. Such studies will be invaluable for the development of novel and effective drug delivery systems and antimicrobial therapies.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different characteristics of reactive oxygen species production by human keratinocyte cell line cells in response to allergens and irritants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. mdpi.com [mdpi.com]

Sodium Lauroyl Lactylate origin and derivation

An In-depth Technical Guide on the Origin and Derivation of Sodium Lauroyl Lactylate

Introduction

Sodium this compound (SLL) is an anionic surfactant and emulsifier extensively utilized in the cosmetic, personal care, and food industries.[1] It is prized for its natural origin, mildness, moisturizing properties, and excellent performance in stabilizing emulsions and generating foam.[2][3] Derived from renewable resources, it serves as an environmentally friendly alternative to traditional petroleum-based surfactants.[4][5] This technical guide provides a comprehensive overview of the origin, chemical derivation, key physicochemical properties, and analytical methodologies for Sodium this compound, intended for researchers, scientists, and drug development professionals.

Origin and Derivation

Sodium this compound is not a naturally occurring substance but is derived from natural, renewable raw materials through a multi-step chemical synthesis process.[6][7]

Raw Materials

The primary precursors for the synthesis of Sodium this compound are:

-

Lauric Acid (C₁₂H₂₄O₂): A saturated fatty acid that is predominantly sourced from the hydrolysis of coconut oil or palm kernel oil.[1][8]

-

Lactic Acid (C₃H₆O₃): An alpha-hydroxy acid (AHA) typically produced via the fermentation of sugars by microorganisms. The source of these sugars can be from milk (lactose) or other plant-based carbohydrates.[3][8][9]

-

Sodium Hydroxide (B78521) (NaOH): A strong base used as a neutralizing agent in the final step of the synthesis or as a reactant in an alternative pathway.[1][2]

Chemical Synthesis

The industrial production of Sodium this compound is primarily achieved through esterification followed by neutralization. Two common synthetic pathways are employed.

Pathway 1: Direct Esterification

This pathway involves the direct reaction of lauric acid with lactic acid to form this compound, which is subsequently neutralized.

-

Esterification: Lauric acid and lactic acid are heated together, typically at elevated temperatures (100°C to 250°C), often under a nitrogen atmosphere to prevent oxidative degradation.[10] This condensation reaction forms a mixture of this compound esters.

-

Neutralization: The resulting acidic ester mixture is then neutralized with a stoichiometric amount of sodium hydroxide to form the final sodium salt, Sodium this compound.[2][10]

Pathway 2: Two-Step Synthesis via Sodium Lactate (B86563)

This alternative method first creates sodium lactate, which then reacts with lauric acid.

-

Sodium Lactate Formation: Lactic acid is first reacted with sodium hydroxide in an aqueous solution to produce sodium lactate.[10][11]

-

Esterification: The sodium lactate solution is heated to high temperatures (typically 190°C to 210°C) to remove water.[10][11] Lauric acid is then added, and the esterification reaction proceeds.[10] A catalyst, such as excess sodium hydroxide, may be used.[11] The reaction is often conducted under vacuum in the later stages to drive the reaction to completion by removing water, a byproduct.[11][12]

The following diagram illustrates the general workflow for the synthesis of Sodium this compound.

Caption: General synthesis workflow for Sodium this compound.

Physicochemical Properties

The functional performance of Sodium this compound in various applications is dictated by its physicochemical properties. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₁NaO₆ | [13] |

| Molecular Weight | ~366.4 g/mol | [14] |

| CAS Number | 13557-75-0 | [14] |

| Appearance | White to off-white waxy solid or paste | [8][13] |

| HLB Value | ~14.4 | [1][8][11] |

| Acid Value | 50 - 110 mg KOH/g | [1][8][15] |

| Saponification Value | 175 - 320 mg KOH/g | [1][8] |

| pH (Aqueous Solution) | 5.0 - 7.0 | [1][6] |

| Critical Micelle Conc. (CMC) | ~0.7 mM (in PBS) | [16] |

| Solubility | Water dispersible, Soluble in oils | [1][13] |

Mechanism of Action: Emulsification

As a surfactant, Sodium this compound's primary mechanism of action is the reduction of interfacial tension between immiscible liquids, such as oil and water.[17] Its molecular structure is amphiphilic, containing a hydrophobic (lipophilic) lauroyl tail and a hydrophilic lactylate headgroup.[3] When added to an oil-in-water mixture, the molecules orient themselves at the interface, with the hydrophobic tails penetrating the oil droplets and the hydrophilic heads remaining in the continuous water phase. This arrangement stabilizes the emulsion by forming a protective barrier around the oil droplets, preventing them from coalescing.

Caption: SLL molecules at an oil-water interface, stabilizing an emulsion.

Experimental Protocols: Quality Control

Ensuring the purity and quality of Sodium this compound is critical for its performance and safety. Standard analytical methods are employed for its characterization.

Protocol for Determination of Acid Value

The acid value is a measure of the free carboxylic acids present in the sample.

-

Sample Preparation: Accurately weigh approximately 1-2 g of the Sodium this compound sample into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 50 mL of neutralized ethanol (B145695) (or a suitable solvent mixture) and warm gently if necessary to dissolve the sample completely.

-

Titration: Add a few drops of phenolphthalein (B1677637) indicator solution. Titrate the solution with a standardized 0.1 N potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution until a faint pink color persists for at least 30 seconds.

-

Calculation: The acid value is calculated using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

-

V = Volume of KOH/NaOH solution used in mL

-

N = Normality of the KOH/NaOH solution

-

56.1 = Molecular weight of KOH

-

W = Weight of the sample in grams

-

Protocol for Determination of Saponification Value

The saponification value is a measure of the total free and esterified acids.

-

Sample Preparation: Accurately weigh approximately 1 g of the sample into a 250 mL flask with a reflux condenser.

-

Reaction: Add 25.0 mL of 0.5 N alcoholic potassium hydroxide solution. Attach the condenser and reflux the mixture gently for 60 minutes.

-

Titration: Allow the flask to cool slightly and add a few drops of phenolphthalein indicator. Titrate the hot solution immediately with standardized 0.5 N hydrochloric acid (HCl).

-

Blank Determination: Perform a blank titration simultaneously, following the same procedure but omitting the sample.

-

Calculation: The saponification value is calculated as follows: Saponification Value (mg KOH/g) = ((B - S) × N × 56.1) / W Where:

-

B = Volume of HCl used for the blank in mL

-

S = Volume of HCl used for the sample in mL

-

N = Normality of the HCl solution

-